(2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride
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Description
(2S)-1-(Trifluoromethoxy)butan-2-amine;hydrochloride is a useful research compound. Its molecular formula is C5H11ClF3NO and its molecular weight is 193.59. The purity is usually 95%.
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Scientific Research Applications
Chemosensitive Chlorophyll Derivatives
Research has shown that chlorophyll derivatives, specifically methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, can react with amines to detect primary amines selectively. This property is utilized for optical detection in solutions, indicating potential applications in sensor technology and chemical analysis (Tamiaki et al., 2013).
Advanced Polymerization Techniques
Tris(2-aminoethyl)amine (TREN) has been used to catalyze Single Electron Transfer Living Radical Polymerization (SET-LRP) of acrylates in water-organic solvent mixtures. This process is noted for its efficiency and economy, suggesting the potential for creating polymers with specific properties for various technological applications (Moreno et al., 2017).
Drug Delivery Systems
Chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine have shown pH- and thermo-responsive swelling behavior and controlled drug release capabilities. This research highlights the use of these hydrogels in targeted drug delivery systems and improving bioavailability (Karimi et al., 2018).
Chemical Synthesis and Modification
The reaction of 1,1,2-trifluoro-2-hexafluoro-2′-(heptafluoropropoxy)-propoxyethylene with amines showcases the versatility of fluorochemicals in creating a wide range of products, including amides and ethers. This research demonstrates the compound's role in synthetic chemistry, especially in developing new materials with specific fluorous properties (Furin et al., 2000).
Chemical Protective Groups
The development of new protective groups for amines, such as the 2-(1,3-Dioxan-2-yl)ethylsulfonyl group, has implications for the synthesis of complex organic molecules. Such protective groups allow for selective reactions and are crucial in pharmaceutical synthesis and materials science (Sakamoto et al., 2006).
Properties
IUPAC Name |
(2S)-1-(trifluoromethoxy)butan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3NO.ClH/c1-2-4(9)3-10-5(6,7)8;/h4H,2-3,9H2,1H3;1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOODZLEUWPYDA-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](COC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.